molecular formula C18H14N2O3 B5087598 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide

Cat. No. B5087598
M. Wt: 306.3 g/mol
InChI Key: MQYZPMWNNJPQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide has also been shown to have a number of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for investigating the mechanisms of cancer growth and proliferation. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide. One area of interest is in the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound, which may lead to the discovery of new targets for cancer therapy. Finally, studies are needed to investigate the potential applications of this compound in other areas of biomedical research, such as inflammation and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide can be achieved through a number of different methods. One common approach involves the reaction of 3-vinylbenzaldehyde with N-(2-bromoacetyl)phthalimide, followed by deprotection of the resulting product with hydrazine hydrate. This method has been shown to yield high purity and yield of the desired product.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-vinylphenyl)acetamide has a wide range of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity, which may be attributed to its ability to inhibit certain enzymes involved in tumor growth and proliferation.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-ethenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-2-12-6-5-7-13(10-12)19-16(21)11-20-17(22)14-8-3-4-9-15(14)18(20)23/h2-10H,1,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYZPMWNNJPQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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